3-Amino-2,4-dimethylphenol

Description

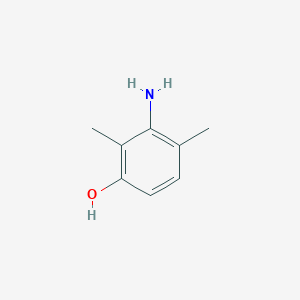

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2,4-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-3-4-7(10)6(2)8(5)9/h3-4,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENOTFKJTIJFDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50556345 | |

| Record name | 3-Amino-2,4-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100445-96-3 | |

| Record name | 3-Amino-2,4-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2,4-dimethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Amino-2,4-dimethylphenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THG5WL4BWN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Amino-2,4-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-2,4-dimethylphenol is a substituted aminophenol with potential applications in pharmaceutical and chemical industries. However, its direct synthesis is not well-documented in publicly available literature. Standard electrophilic substitution reactions on 2,4-dimethylphenol, such as nitration, do not readily yield the desired 3-substituted isomer. This guide outlines a proposed multi-step synthetic pathway, based on analogous chemical transformations for structurally related molecules. The core of this strategy involves the protection of the hydroxyl group of 2,4-dimethylphenol to direct the subsequent nitration to the 3-position, followed by deprotection and reduction. This document provides a comprehensive overview of this proposed pathway, including detailed, albeit adapted, experimental protocols, and relevant data presented in a clear, tabular format. The logical flow of the proposed synthesis and the key chemical transformations are visualized using Graphviz diagrams.

Introduction

The synthesis of polysubstituted aromatic compounds with specific regiochemistry is a common challenge in organic synthesis. The electronic effects of existing substituents on the aromatic ring dictate the position of subsequent functionalization. In the case of 2,4-dimethylphenol, the hydroxyl and methyl groups are both ortho- and para-directing, activating the 3, 5, and 6 positions for electrophilic attack. However, steric hindrance and the strong activating effect of the hydroxyl group typically favor substitution at the 6-position. This makes the direct synthesis of this compound via a nitration-reduction sequence starting from 2,4-dimethylphenol a non-trivial endeavor.

This technical guide proposes a more controlled, multi-step approach to achieve the desired substitution pattern. The key steps of this proposed pathway are:

-

Protection of the Hydroxyl Group: The phenolic hydroxyl group of 2,4-dimethylphenol is first protected, for instance, as a carbonate ester. This is a crucial step to modulate the directing effect of the oxygen substituent and to prevent unwanted side reactions during nitration.

-

Regioselective Nitration: The protected 2,4-dimethylphenol is then subjected to nitration. The protecting group is expected to direct the nitro group to the desired 3-position.

-

Deprotection (Hydrolysis): The nitro-ester intermediate is hydrolyzed to regenerate the phenolic hydroxyl group, yielding 2,4-dimethyl-3-nitrophenol.

-

Reduction of the Nitro Group: The final step involves the reduction of the nitro group of 2,4-dimethyl-3-nitrophenol to the corresponding primary amine, this compound.

The following sections provide detailed experimental protocols for each of these proposed steps, along with a summary of expected quantitative data and visualizations of the chemical pathways.

Proposed Synthesis Pathways

The overall proposed synthetic route is depicted below. This pathway is adapted from a patented process for the synthesis of 4-methyl-3-nitrophenol and employs common organic transformations.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following protocols are adapted from literature procedures for analogous transformations and should be considered as a starting point for experimental work. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Step 1: Protection of 2,4-Dimethylphenol (Esterification)

This step aims to protect the hydroxyl group of 2,4-dimethylphenol as a carbonate ester. This is based on a general procedure for the esterification of phenols.

Materials:

-

2,4-Dimethylphenol

-

Phosgene (or a phosgene equivalent like triphosgene)

-

Aqueous sodium hydroxide (NaOH) solution

-

Toluene

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a well-ventilated fume hood, a reaction vessel is charged with 2,4-dimethylphenol, an aqueous solution of sodium hydroxide, and toluene.

-

The mixture is stirred vigorously to form the sodium salt of 2,4-dimethylphenol.

-

Phosgene gas is carefully bubbled through the reaction mixture, or a solution of triphosgene in toluene is added dropwise, while maintaining the temperature and pH of the reaction.

-

After the reaction is complete (monitored by TLC or GC), the organic layer is separated.

-

The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude 2,4-dimethylphenyl carbonate ester.

Step 2: Nitration of the Protected 2,4-Dimethylphenol

This step involves the regioselective nitration of the carbonate ester.

Materials:

-

2,4-Dimethylphenyl carbonate ester

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice bath

Procedure:

-

The 2,4-dimethylphenyl carbonate ester is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) in an ice bath.

-

A mixture of concentrated nitric acid and sulfuric acid (nitrating mixture) is added dropwise to the solution while maintaining the low temperature and vigorous stirring.

-

The reaction mixture is stirred at low temperature for a specified period. The progress of the reaction is monitored by TLC or GC.

-

Upon completion, the reaction mixture is carefully poured onto crushed ice to precipitate the crude product.

-

The solid product is collected by filtration, washed with cold water until the washings are neutral, and then dried.

Step 3: Deprotection of the Nitro-Ester (Hydrolysis)

This step regenerates the phenolic hydroxyl group.

Materials:

-

2,4-Dimethyl-3-nitrophenyl carbonate ester

-

Aqueous sodium carbonate (Na₂CO₃) solution or other suitable base

-

Hydrochloric acid (HCl)

-

Activated carbon

Procedure:

-

The crude 2,4-dimethyl-3-nitrophenyl carbonate ester is suspended in an aqueous sodium carbonate solution.

-

The mixture is heated to induce hydrolysis. The reaction is monitored by TLC or HPLC until the starting material is consumed.

-

The reaction mixture is treated with activated carbon to remove colored impurities and then filtered.

-

The filtrate is cooled, and then acidified with hydrochloric acid to precipitate the 2,4-dimethyl-3-nitrophenol.

-

The product is collected by filtration, washed with cold water, and dried.

Step 4: Reduction of 2,4-Dimethyl-3-nitrophenol

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and effective method for this transformation.

Materials:

-

2,4-Dimethyl-3-nitrophenol

-

Methanol or Ethanol

-

Palladium on carbon (Pd/C, 5% or 10%) or Raney Nickel

-

Hydrogen gas (H₂)

-

Filtration aid (e.g., Celite)

Procedure:

-

2,4-Dimethyl-3-nitrophenol is dissolved in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

-

A catalytic amount of Pd/C or Raney Nickel is carefully added to the solution.

-

The vessel is connected to a hydrogen source, and the reaction mixture is subjected to hydrogenation at a suitable pressure and temperature.

-

The reaction is monitored by TLC or HPLC for the disappearance of the starting material.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes the expected inputs and outputs for the proposed synthesis. Yields are hypothetical and would need to be determined experimentally.

| Step | Reactant(s) | Reagents | Product | Expected Yield (%) |

| 1. Esterification | 2,4-Dimethylphenol | Phosgene (or equivalent), NaOH | 2,4-Dimethylphenyl carbonate ester | 85-95 |

| 2. Nitration | 2,4-Dimethylphenyl carbonate ester | HNO₃, H₂SO₄ | 2,4-Dimethyl-3-nitrophenyl carbonate ester | 70-85 |

| 3. Hydrolysis | 2,4-Dimethyl-3-nitrophenyl carbonate ester | Na₂CO₃, HCl | 2,4-Dimethyl-3-nitrophenol | 90-98 |

| 4. Reduction | 2,4-Dimethyl-3-nitrophenol | H₂, Pd/C (or Raney Ni) | This compound | >95 |

Visualizations of Experimental Workflows

The logical flow for the key experimental steps is illustrated below using Graphviz.

Workflow for Nitration and Hydrolysis

Caption: Experimental workflow for the nitration and hydrolysis steps.

Workflow for Catalytic Reduction

Caption: Experimental workflow for the final reduction step.

Conclusion

The synthesis of this compound presents a significant regiochemical challenge. The proposed multi-step pathway, involving protection of the hydroxyl group, regioselective nitration, deprotection, and subsequent reduction, offers a plausible and logical approach to overcome these challenges. The provided experimental protocols, adapted from established methods for similar transformations, serve as a robust starting point for the laboratory synthesis of this target molecule. Further experimental validation and optimization are necessary to establish a definitive and high-yielding synthetic route. This guide provides the foundational information required for researchers and drug development professionals to embark on the synthesis of this compound.

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-2,4-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

3-Amino-2,4-dimethylphenol, also known as 3-Amino-2,4-xylenol, possesses a molecular formula of C₈H₁₁NO and a molecular weight of 137.18 g/mol .[1][2][3] Its appearance is described as a pale red solid or as a powder or crystals.[1] A summary of its fundamental identifiers and properties is presented below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | 3-Amino-2,4-xylenol | [1] |

| CAS Number | 100445-96-3 | [1][4] |

| Molecular Formula | C₈H₁₁NO | [1][2] |

| Molecular Weight | 137.18 g/mol | [1][2] |

| Appearance | Pale Red Solid / Powder or crystals | [1] |

| Melting Point | Data not available; requires experimental determination. | |

| Boiling Point | Data not available; requires experimental determination. | |

| Aqueous Solubility | Data not available; requires experimental determination. | |

| pKa | Data not available; requires experimental determination. | |

| logP | Data not available; requires experimental determination. |

Experimental Protocols for Property Determination

Detailed methodologies for ascertaining the primary physicochemical characteristics of this compound are outlined below.

The melting point provides a crucial indication of a substance's purity.[5] A sharp melting range typically signifies a pure compound, whereas impurities tend to depress and broaden the melting range.

Methodology: Capillary Method using a Digital Melting Point Apparatus (e.g., DigiMelt) [6]

-

Sample Preparation: Place a small quantity of finely powdered, dry this compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.[7][8]

-

Packing: Invert the capillary tube and tap its sealed end on a hard surface to compact the solid into the bottom. The packed sample height should be approximately 1-2 mm.[6][7]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[6]

-

Approximate Determination: First, perform a rapid determination by setting a fast ramp rate (e.g., 10-20 °C/minute) to find the approximate melting range.[6]

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new sample and heat at a much slower rate (1-2 °C/minute) through the expected range.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a transparent liquid (T₂). The melting point is reported as the range T₁ - T₂.[5]

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9] For small sample quantities, the Thiele tube method is highly effective.[10]

Methodology: Thiele Tube Method [10][11]

-

Sample Preparation: Place a few milliliters of the liquid sample into a small test tube (fusion tube).

-

Capillary Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, sealed end up, into the liquid in the test tube.[11]

-

Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the sample is immersed. Gently heat the side arm of the Thiele tube with a burner.[10]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a continuous and vigorous stream of bubbles is observed.[10]

-

Data Recording: Remove the heat and allow the apparatus to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point of the sample. Record this temperature.[10][11]

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[12] The shake-flask method is a traditional and reliable technique.[13]

Methodology: Shake-Flask Method [13][14]

-

Preparation: Add an excess amount of this compound to a known volume of purified water (or a specific buffer) in a sealed container.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Separate the saturated aqueous phase from the excess undissolved solid via centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: Accurately dilute a known volume of the clear, saturated solution.

-

Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[15]

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility at that temperature.

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and is crucial for predicting the ionization state of a molecule at different pH values. Potentiometric titration is a widely used and accurate method.[16]

Methodology: Potentiometric Titration [16][17]

-

Solution Preparation: Prepare a solution of this compound of known concentration in water. To maintain constant ionic strength, a background electrolyte (e.g., 0.15 M KCl) is added.[17]

-

Apparatus Setup: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10). Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.[17]

-

Titration: For an acidic compound, titrate by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). For a basic compound, titrate with a strong acid (e.g., 0.1 M HCl).

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at the half-equivalence point (where the concentrations of the acid and its conjugate base are equal).[16]

The logP value is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption and distribution.[18] The shake-flask method is considered the gold standard for its determination.[19]

Methodology: Shake-Flask Method [20][21]

-

Phase Preparation: Prepare mutually saturated solutions of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This is done by mixing the two phases, shaking vigorously, and allowing them to separate.[22]

-

Sample Preparation: Prepare a stock solution of this compound in one of the phases (e.g., the aqueous buffer).

-

Partitioning: Add a known volume of the stock solution to a mixture of the two pre-saturated phases in a sealed container.

-

Equilibration: Shake the container for a sufficient time (e.g., 1 hour) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.[20]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol (Cₒ) and aqueous (Cₐ) phases using a suitable analytical technique like HPLC-UV.[21]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations: P = Cₒ / Cₐ. The logP is the base-10 logarithm of this value: logP = log₁₀(P).[18]

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the Octanol-Water Partition Coefficient (logP) using the shake-flask method, a critical procedure for assessing a compound's lipophilicity.

Caption: Workflow for logP Determination via Shake-Flask Method.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. appchemical.com [appchemical.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. This compound [drugfuture.com]

- 5. pennwest.edu [pennwest.edu]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. solubility experimental methods.pptx [slideshare.net]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. acdlabs.com [acdlabs.com]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. enamine.net [enamine.net]

- 21. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. agilent.com [agilent.com]

An In-Depth Technical Guide to 3-Amino-2,4-dimethylphenol (CAS: 100445-96-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-2,4-dimethylphenol, a key metabolite of the widely used local anesthetic, lidocaine. This document consolidates available data on its physicochemical properties, metabolic pathway, potential biological activities, and analytical methodologies. While research on this specific metabolite is ongoing, this guide serves as a foundational resource for professionals in drug development, pharmacology, and toxicology.

Chemical and Physical Properties

This compound, also known as 3-Amino-2,4-xylenol, is a phenolic compound with the chemical formula C₈H₁₁NO.[1][2] It is recognized as an impurity and metabolite of Lidocaine.[3] The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 100445-96-3 | --INVALID-LINK--[4], --INVALID-LINK-- |

| Molecular Formula | C₈H₁₁NO | --INVALID-LINK--[4], --INVALID-LINK--[1] |

| Molecular Weight | 137.18 g/mol | --INVALID-LINK--[4], --INVALID-LINK--[5] |

| IUPAC Name | This compound | --INVALID-LINK--[5] |

| Synonyms | 3-Amino-2,4-xylenol, 3-Hydroxy-2,6-xylidine | --INVALID-LINK--[4], --INVALID-LINK--[2] |

| Appearance | Powder or crystals | --INVALID-LINK--[5] |

| Storage Temperature | 2-8°C, sealed in dry, dark place | --INVALID-LINK--[5] |

| Purity | ≥97% | --INVALID-LINK--[4] |

Role in Lidocaine Metabolism

Lidocaine undergoes extensive metabolism in the liver, primarily through oxidation and N-dealkylation reactions mediated by cytochrome P450 enzymes.[6] The major metabolic pathway involves the formation of monoethylglycinexylidide (MEGX) and glycinexylidide (GX).[6] this compound is a hydroxylated metabolite of lidocaine.[7] The formation of hydroxylated metabolites like 3-hydroxylidocaine is attributed to the activity of the CYP2D subfamily of P450 enzymes.[7] It is suggested that this hydroxylation may proceed through an epoxy intermediate, which could be a reactive metabolite.[7]

Potential Biological Activity

While direct studies on the biological activity of this compound are limited, research on lidocaine's metabolites offers some insights. Notably, certain metabolites of lidocaine have been found to inhibit the glycine transporter 1 (GlyT1). This transporter plays a crucial role in regulating glycine levels at synapses, and its inhibition can potentiate NMDA receptor-mediated neurotransmission. This has been proposed as a novel mechanism for the analgesic action of systemic lidocaine. It is plausible that this compound, as a metabolite, could contribute to this effect, though specific experimental verification is required.

Synthesis

Disclaimer: This proposed pathway is for illustrative purposes only and has not been experimentally validated. Researchers should consult specialized chemical synthesis literature and patents for established methods.

Analytical Methods

The quantification of lidocaine and its metabolites in biological matrices is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for distinguishing between structurally similar metabolites.

General Experimental Protocol for LC-MS/MS Analysis

The following is a generalized protocol for the analysis of amino compounds in biological samples, which can be adapted for this compound.

Key Considerations for Method Development:

-

Internal Standard: Use of a stable isotope-labeled internal standard is recommended for accurate quantification.

-

Chromatography: Optimization of the mobile phase, gradient, and column chemistry is essential to achieve good separation from other lidocaine metabolites and endogenous matrix components.

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode should be used for high selectivity and sensitivity, with optimization of precursor and product ion transitions, as well as collision energy.

Toxicological Profile

Specific toxicological data for this compound is not extensively available in public literature. However, information on related compounds can provide some indication of its potential hazard profile. For instance, studies on 2,4-dimethylphenol have shown moderate mammalian oral toxicity and it is recognized as an irritant.[8] A structurally similar compound, 3-amino-2,4-dichlorophenol hydrochloride, has been investigated for acute oral toxicity in rats, with mortality observed at high doses.[6] It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

Hazard Statements (based on supplier information):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (based on supplier information):

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion and Future Directions

This compound is a recognized metabolite of lidocaine with potential, yet under-investigated, biological activities. This guide consolidates the currently available information to aid researchers in their studies of this compound. Further research is warranted to:

-

Elucidate the specific contribution of this compound to the overall pharmacological and toxicological profile of lidocaine.

-

Investigate its potential interaction with specific biological targets, such as the glycine transporter 1.

-

Develop and validate robust and sensitive analytical methods for its routine quantification in clinical and research settings.

-

Publish a detailed and reproducible synthesis protocol to facilitate broader research access.

As our understanding of drug metabolism and the role of individual metabolites grows, a more detailed characterization of compounds like this compound will be essential for advancing drug development and personalized medicine.

References

- 1. appchemical.com [appchemical.com]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 100445-96-3 [sigmaaldrich.com]

- 6. ec.europa.eu [ec.europa.eu]

- 7. Participation of the CYP2D subfamily in lidocaine 3-hydroxylation and formation of a reactive metabolite covalently bound to liver microsomal protein in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,4-dimethylphenol [sitem.herts.ac.uk]

Solubility of 3-Amino-2,4-dimethylphenol: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document aims to provide a technical guide on the solubility of 3-Amino-2,4-dimethylphenol. However, extensive literature and database searches did not yield specific quantitative solubility data for this compound in common solvents. The information presented herein is based on the general principles of solubility for structurally related compounds, such as aminophenols and dimethylphenols. The experimental protocols and diagrams are provided as illustrative examples of the requested format and are not based on published studies for this specific molecule.

Introduction

This compound, also known as 3-Amino-2,4-xylenol, is an organic compound with the chemical formula C₈H₁₁NO. It is a substituted phenol containing both an amino group and two methyl groups on the aromatic ring. Understanding its solubility in various solvents is crucial for a wide range of applications, including chemical synthesis, purification, formulation development, and analytical method development. As a metabolite of lidocaine, its solubility characteristics are also relevant in pharmacokinetic and toxicological studies.

Predicted Solubility Profile

Based on its chemical structure, a qualitative prediction of the solubility of this compound in common solvents can be made. The presence of a polar hydroxyl (-OH) and an amino (-NH₂) group suggests potential for hydrogen bonding, which would favor solubility in polar protic solvents. Conversely, the aromatic ring and two methyl groups introduce nonpolar character, suggesting some solubility in less polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Likely Soluble | The hydroxyl and amino groups can form hydrogen bonds with the solvent. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Likely Soluble to Moderately Soluble | The polar nature of the solvent can interact with the polar functional groups of the solute. |

| Nonpolar | Hexane, Toluene | Likely Sparingly Soluble to Insoluble | The nonpolar nature of the solvent has weak interactions with the polar functional groups of the solute. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely Moderately Soluble | Ethers have intermediate polarity and can act as hydrogen bond acceptors. |

| Esters | Ethyl acetate | Likely Moderately Soluble | Esters have intermediate polarity and can participate in dipole-dipole interactions. |

| Halogenated | Dichloromethane, Chloroform | Likely Moderately Soluble | These solvents can interact with the aromatic ring and have some polar character. |

Note: These are predictions and require experimental verification.

Generic Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound using the isothermal shake-flask method.

Materials and Equipment

-

This compound (analytical standard)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Thermostatic shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of vials, each containing a known volume of a specific solvent.

-

Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a short period to allow the undissolved solid to settle. Centrifuge the vials to further separate the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any suspended particles. Dilute the clear solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

Visualizations

The following diagrams are provided to fulfill the mandatory visualization requirements. As no specific signaling pathways or experimental workflows for this compound were found, these are generic representations.

Caption: A generalized workflow for the experimental determination of solubility.

Caption: A hypothetical signaling pathway involving a small molecule.

Conclusion

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Amino-2,4-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2,4-dimethylphenol is a substituted aromatic compound with the chemical formula C₈H₁₁NO. Its structure, featuring a phenol, an amine, and two methyl groups on a benzene ring, allows for a range of chemical interactions and conformational possibilities that are critical to its potential applications in medicinal chemistry and materials science. Understanding the precise three-dimensional arrangement of its atoms and the dynamics of its conformational isomers is fundamental to elucidating its structure-activity relationships.

This technical guide outlines the theoretical molecular structure, potential conformations, and the established experimental and computational methodologies that can be employed for its detailed characterization.

Predicted Molecular Structure and Properties

The fundamental structure of this compound is a benzene ring substituted with hydroxyl, amino, and two methyl groups.

| Property | Predicted Value/Information |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| CAS Number | 100445-96-3 |

| IUPAC Name | This compound |

| SMILES | Nc1c(C)ccc(O)c1C |

| InChI Key | OENOTFKJTIJFDN-UHFFFAOYSA-N |

Conformational Analysis

The conformation of this compound is primarily determined by the rotation around the single bonds connecting the hydroxyl and amino groups to the benzene ring, as well as the orientation of the methyl groups.

-

Rotation of the Hydroxyl Group: The C-O bond of the phenol allows for rotation of the hydrogen atom. The lowest energy conformation is expected to have the O-H bond lying in the plane of the benzene ring. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the lone pair of the adjacent amino group is a possibility that would significantly influence its preferred conformation.

-

Rotation of the Amino Group: The C-N bond also allows for rotation. The two hydrogen atoms of the amino group can be positioned in various orientations relative to the ring. Steric hindrance from the adjacent methyl group will likely influence the rotational barrier and the preferred conformation.

-

Methyl Group Rotations: The C-C bonds of the methyl groups also exhibit rotational freedom. The energy barriers for these rotations are generally low.

Table 1: Predicted Dihedral Angles for Key Conformations

| Dihedral Angle | Predicted Value (degrees) for Lowest Energy Conformer | Notes |

| H-O-C₁-C₂ | ~0 or ~180 | The hydroxyl hydrogen is expected to be coplanar with the benzene ring. An intramolecular hydrogen bond with the amino group would favor a specific orientation. |

| H-N-C₃-C₂ | Variable | The orientation of the amino group hydrogens is influenced by steric interactions with the adjacent methyl group and potential hydrogen bonding. |

| C(methyl)-C₂-C₁-C₆ | Variable | Rotation around the C-C bond of the methyl groups is generally facile, with low energy barriers. |

| C(methyl)-C₄-C₃-C₂ | Variable | Similar to the other methyl group, free rotation is expected. |

Recommended Experimental Protocols for Structural Elucidation

To obtain precise data on the molecular structure and conformation of this compound, the following experimental techniques are recommended:

4.1 X-ray Crystallography

This technique provides the most definitive information about the solid-state structure, including bond lengths, bond angles, and the crystal packing arrangement.

-

Protocol:

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in various solvents (e.g., ethanol, acetone, toluene) or by vapor diffusion.

-

Data Collection: Mount a suitable crystal on a goniometer and cool it under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations. Collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters using full-matrix least-squares refinement.

-

Table 2: Hypothetical Crystallographic Data Table

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.1 |

| β (°) | 98.5 |

| V (ų) | 778.9 |

| Z | 4 |

| R-factor | < 0.05 |

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the solution-state structure and conformation.

-

Protocol:

-

Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra to identify the chemical shifts of all protons and carbons.

-

2D NMR: Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

-

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments can provide information about through-space proximities of atoms, which is crucial for determining the preferred conformation in solution.

-

Computational Chemistry Methods

In the absence of experimental data, computational methods can provide valuable insights into the molecular structure and conformational landscape.

-

Protocol:

-

Model Building: Construct the 3D structure of this compound using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.

-

Geometry Optimization and Frequency Calculations: Optimize the geometry of the identified conformers using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)). Frequency calculations should be performed to confirm that the optimized structures are true energy minima.

-

Property Prediction: Calculate molecular properties such as bond lengths, bond angles, dihedral angles, and NMR chemical shifts for the optimized structures.

-

Table 3: Computationally Predicted Structural Parameters (Illustrative)

| Parameter | Predicted Bond Length (Å) | Predicted Bond Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | 118 - 121 |

| C-O | 1.37 | - |

| O-H | 0.96 | C-O-H: 109 |

| C-N | 1.40 | - |

| N-H | 1.01 | C-N-H: 112, H-N-H: 107 |

| C-C (methyl) | 1.51 | - |

Experimental and Computational Workflow

The following diagram illustrates a logical workflow for the comprehensive structural and conformational analysis of this compound.

Caption: A generalized workflow for the comprehensive structural and conformational characterization of this compound, integrating experimental and computational approaches.

Conclusion

While specific experimental data for this compound is currently lacking in the accessible literature, this guide provides a robust theoretical framework and a clear path forward for its comprehensive structural and conformational analysis. By employing the outlined experimental and computational methodologies, researchers can obtain the critical data needed to understand the molecule's properties and potential applications. The interplay between advanced spectroscopic techniques, X-ray crystallography, and computational modeling will be essential in building a complete picture of this intriguing molecule.

The Synthetic Potential of 3-Amino-2,4-dimethylphenol: A Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2,4-dimethylphenol, a substituted aminophenol, presents itself as a versatile building block in the landscape of organic synthesis. While its direct applications in published literature are not extensively documented, its inherent chemical functionalities—a nucleophilic aromatic amine and an activated phenolic hydroxyl group—suggest significant potential for the synthesis of a diverse array of molecular architectures. This technical guide explores the prospective applications of this compound as a precursor for the synthesis of vibrant azo dyes, biologically relevant heterocyclic compounds such as benzofurans, and as a scaffold in medicinal chemistry for the development of novel therapeutic agents. This document provides detailed, albeit generalized, experimental protocols, hypothetical quantitative data for representative reactions, and visual workflows to serve as a foundational resource for researchers looking to harness the synthetic utility of this compound.

Introduction to this compound

This compound, also known as 3-amino-2,4-xylenol, is an aromatic organic compound with the chemical formula C₈H₁₁NO. It possesses both an amino (-NH₂) and a hydroxyl (-OH) group attached to a dimethylated benzene ring. This unique substitution pattern makes it an interesting candidate for various chemical transformations. The presence of the electron-donating amino and hydroxyl groups activates the aromatic ring towards electrophilic substitution, while these functional groups themselves can participate in a wide range of reactions. Notably, this compound has been identified as a metabolite of the local anesthetic, Lidocaine, indicating its relevance in the context of medicinal chemistry and drug metabolism.

This guide will delve into the core potential applications of this compound in organic synthesis, providing hypothetical yet chemically sound experimental frameworks to stimulate further research and application.

Potential Application in the Synthesis of Azo Dyes

The presence of an activated aromatic ring makes this compound an excellent coupling component for the synthesis of azo dyes. Azo dyes are a prominent class of colored compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which acts as a chromophore. The synthesis typically involves the reaction of a diazonium salt with an electron-rich coupling component.

Generalized Experimental Protocol: Azo Coupling Reaction

This protocol outlines a general procedure for the synthesis of an azo dye using this compound as the coupling component and aniline as a representative primary aromatic amine for the formation of the diazonium salt.

Step 1: Diazotization of Aniline

-

In a 100 mL beaker, dissolve 2.0 g of aniline in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of deionized water.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.

-

In a separate beaker, prepare a solution of 1.5 g of sodium nitrite in 8 mL of deionized water and cool it to 0-5 °C.

-

Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature does not exceed 5 °C. Continue stirring for 15 minutes after the addition is complete. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper.

Step 2: Coupling with this compound

-

In a 250 mL beaker, dissolve 2.5 g of this compound in 20 mL of a 10% aqueous sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice-salt bath.

-

Slowly add the freshly prepared, cold diazonium salt solution to the alkaline solution of this compound with vigorous stirring. Maintain the temperature below 5 °C.

-

A colored precipitate should form immediately. Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

-

Filter the crude azo dye using vacuum filtration and wash the solid with cold deionized water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified azo dye.

Hypothetical Quantitative Data for Azo Dye Synthesis

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles | Molar Ratio |

| Aniline | 93.13 | 2.0 | 0.021 | 1.0 |

| Sodium Nitrite | 69.00 | 1.5 | 0.022 | 1.05 |

| This compound | 137.18 | 2.5 | 0.018 | 0.86 |

| Hypothetical Product | - | - | - | - |

| Hypothetical Yield | - | - | - | ~75% |

Workflow for Azo Dye Synthesis

Caption: Workflow for the synthesis of an azo dye.

Potential Application in the Synthesis of Benzofuran Derivatives

Benzofurans are a class of heterocyclic compounds that form the core structure of many natural products and pharmaceuticals exhibiting a wide range of biological activities. The structure of this compound provides a viable starting point for the construction of substituted benzofuran rings. A plausible, though hypothetical, synthetic strategy could involve N-protection, O-propargylation, and subsequent intramolecular cyclization.

Generalized Experimental Protocol: Benzofuran Synthesis

This multi-step protocol outlines a potential pathway to a substituted aminobenzofuran from this compound.

Step 1: N-Acetylation (Protection)

-

Dissolve this compound in glacial acetic acid.

-

Add acetic anhydride dropwise while stirring at room temperature.

-

Heat the mixture at a moderate temperature (e.g., 50-60 °C) for 1-2 hours.

-

Pour the reaction mixture into cold water to precipitate the N-acetylated product.

-

Filter, wash with water, and dry the product.

Step 2: O-Propargylation

-

To a solution of the N-acetylated aminophenol in a polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate.

-

Add propargyl bromide dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Intramolecular Cyclization

-

The O-propargylated intermediate can be subjected to a transition-metal-catalyzed cyclization (e.g., using a copper or gold catalyst).

-

Dissolve the intermediate in a suitable solvent (e.g., toluene or acetonitrile).

-

Add the catalyst (e.g., CuI) and a base (e.g., a tertiary amine) if required.

-

Heat the reaction mixture under an inert atmosphere until the cyclization is complete.

-

After cooling, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate and purify the resulting benzofuran derivative by column chromatography.

Step 4: N-Deprotection

-

The N-acetyl group can be removed by acidic or basic hydrolysis to yield the final amino-substituted benzofuran. For example, refluxing the acetylated benzofuran in a mixture of hydrochloric acid and ethanol.

Hypothetical Quantitative Data for O-Propargylation

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles | Molar Ratio |

| N-acetyl-3-amino-2,4-dimethylphenol | 179.22 | 3.0 | 0.0167 | 1.0 |

| Propargyl Bromide | 118.96 | 2.2 | 0.0185 | 1.1 |

| Potassium Carbonate | 138.21 | 3.5 | 0.0253 | 1.5 |

| Hypothetical Product | - | - | - | - |

| Hypothetical Yield | - | - | - | ~85% |

Workflow for Benzofuran Synthesis

safety and handling precautions for 3-Amino-2,4-dimethylphenol

An In-depth Technical Guide to the Safe Handling of 3-Amino-2,4-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the specific SDS provided by the manufacturer before handling this chemical.

Introduction

This compound, also known as 3-Amino-2,4-xylenol (CAS No: 100445-96-3), is a chemical intermediate with applications in various fields, including as a metabolite of Lidocaine.[1] Its chemical structure, containing both an amino and a phenolic group, imparts specific reactivity and potential hazards. This guide provides comprehensive safety and handling information tailored for a laboratory and research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are acute toxicity if swallowed or in contact with skin, and the potential to cause severe skin burns and eye damage.[2] It is also recognized as being toxic to aquatic life with long-lasting effects.[2]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[2] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[2] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[2] |

| Skin Sensitisation | Category 1 | H317: May cause an allergic skin reaction. |

| Hazardous to the Aquatic Environment, Long-term | Category 2 | H411: Toxic to aquatic life with long lasting effects.[2] |

Physical and Chemical Properties

Understanding the physical and chemical properties is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 100445-96-3 | [1] |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Appearance | Pale Red Solid | [1] |

Note: Data for properties like melting point, boiling point, and solubility for this specific isomer are not consistently available in the provided search results. Data from related isomers like 2,4-dimethylphenol are available but are not included here to avoid confusion.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is mandatory to minimize risk.

Engineering Controls

-

Ventilation: Always handle this chemical in a well-ventilated area. A certified chemical fume hood is required for all operations that may generate dust or aerosols.[3]

-

Closed Systems: For larger quantities or frequent handling, use a closed system to prevent release into the work environment.[4]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit to prevent skin contact.[3]

-

Respiratory Protection: If dusts or aerosols are generated and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.

Handling Procedures

-

Wash hands and any exposed skin thoroughly after handling.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]

-

Avoid breathing dust, fumes, or vapors.[4]

-

Use non-sparking tools and take precautionary measures against static discharge.[4]

-

Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]

-

Store locked up, accessible only to authorized personnel.[5]

-

Keep away from incompatible materials such as strong oxidizing agents, acid anhydrides, acid chlorides, and bases.[4]

Emergency Procedures and First Aid

Immediate and appropriate response to an exposure is critical.

Table 3: First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor.[4] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse the skin with plenty of water/shower for at least 15 minutes. Immediately call a POISON CENTER or doctor.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. If the victim is conscious, give two glasses of water to drink.[4] |

Accidental Release Measures

-

Evacuate personnel from the area.

-

Wear full PPE, including respiratory protection.

-

Avoid generating dust.

-

For small spills, carefully sweep up or soak up with inert absorbent material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[4]

-

Prevent the chemical from entering drains, surface water, or the sanitary sewer system.[4]

Toxicological Profile

The toxicological data underscores the hazards associated with this compound.

Table 4: Acute Toxicity Data

| Test | Species | Route | Value | Reference |

| LD50 (Oral) | Rat | Oral | 500 mg/kg bw (cut-off value) | For the related compound 3-amino-2,6-dimethylphenol, OECD 423 Guideline[6] |

Note: Specific LD50 values for this compound were not found in the search results. The value provided is for a closely related isomer and should be considered indicative of potential toxicity. The compound is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[7]

Experimental Protocols Cited in Safety Assessments

Safety data is derived from standardized toxicological studies. While specific protocols for this exact chemical are not published in the search results, the methodologies follow established international guidelines.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the LD50 value.

-

Principle: A stepwise procedure using a small number of animals (typically rats) per step. The substance is administered orally at one of three fixed starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight). The outcome (survival or death) in one step determines the dose for the next step.

-

Methodology:

-

Fasted animals are dosed with the test substance.

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.

-

Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems.

-

A post-mortem examination is performed on all animals at the end of the observation period.

-

The results are used to classify the substance into a GHS toxicity category.

-

Skin Sensitisation - Local Lymph Node Assay (LLNA) - OECD Test Guideline 429

This assay determines the potential of a substance to cause skin sensitization.

-

Principle: The test measures the proliferation of lymphocytes in the lymph nodes draining the site of application of the test substance. A sensitizer will induce a significant increase in lymphocyte proliferation compared to controls.

-

Methodology:

-

The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.[8]

-

A control group is treated with the vehicle alone.

-

Several days after the last application, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously.[8]

-

After a set period, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

The incorporation of the radiolabel into the lymph node cells is measured. A stimulation index is calculated by comparing the proliferation in the test group to the control group. A value of 3 or greater is typically considered a positive result for sensitization.

-

Visualized Workflows and Procedures

Safe Handling Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Caption: Standard workflow for receiving, handling, and disposing of this compound.

Emergency Exposure Response

This flowchart provides a decision-making guide for immediate actions following an accidental exposure.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. uwaterloo.ca [uwaterloo.ca]

- 4. fishersci.com [fishersci.com]

- 5. cpachem.com [cpachem.com]

- 6. ec.europa.eu [ec.europa.eu]

- 7. 3-Amino-2,6-dimethylphenol | C8H11NO | CID 81477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ec.europa.eu [ec.europa.eu]

An In-depth Technical Guide to the Known Derivatives and Analogues of 3-Amino-2,4-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known derivatives and analogues of 3-Amino-2,4-dimethylphenol, a key metabolite of the widely used local anesthetic, lidocaine. This document delves into the synthesis, biological activities, and metabolic pathways associated with this class of compounds. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visualizations of relevant molecular pathways to facilitate further investigation and innovation in this area.

Introduction

This compound, also known as 3-hydroxy-2,6-xylidine, is a significant metabolite of lidocaine.[1][2][3] The metabolic fate of lidocaine is of considerable interest in pharmacology and toxicology due to the potential biological activities of its metabolites. Understanding the derivatives and analogues of this compound can provide insights into structure-activity relationships (SAR), lead to the development of new therapeutic agents, and enhance the safety profiling of existing drugs. This guide synthesizes the current knowledge on these compounds, focusing on their chemical synthesis, pharmacological properties, and the enzymatic pathways governing their formation.

Metabolic Formation of this compound and its Isomers

The biotransformation of lidocaine is a complex process primarily occurring in the liver, mediated by the cytochrome P450 (CYP) enzyme system. The pathway leading to the formation of aminophenol metabolites involves several key steps.

Lidocaine undergoes N-dealkylation to form monoethylglycinexylidide (MEGX) and glycinexylidide (GX).[4][5][6] Subsequently, these intermediates are hydrolyzed to 2,6-xylidine (2,6-dimethylaniline).[2] The aromatic hydroxylation of 2,6-xylidine is a critical step catalyzed by CYP enzymes, leading to the formation of aminophenols.[4]

Studies have identified CYP1A2 and CYP3A4 as the primary enzymes responsible for the metabolism of lidocaine and its metabolites.[7][8][9][10] Specifically, the hydroxylation of 2,6-xylidine at the para position results in the formation of 4-amino-3,5-dimethylphenol.[4] The formation of this compound is also a result of the metabolic hydroxylation of 2,6-xylidine.

Known Derivatives and Analogues

While extensive research has been conducted on lidocaine and its primary metabolites, the exploration of derivatives and analogues of this compound is a more niche area. However, related compounds have been synthesized and evaluated for various biological activities.

Acyl-2,6-Xylidines

A study focused on the synthesis and pharmacological evaluation of optically active acyl-2,6-xylidines, which are structurally related to the 2,6-xylidine core of this compound. In this research, L-2-perhydroheterocyclicalkyl acids were condensed with 2,6-xylidine to produce eight new compounds.[6] These derivatives were investigated for their potential anti-arrhythmic and toxicological properties.[6]

N-Aryl-β-Alanine Derivatives

N-aryl-β-alanine derivatives represent another class of analogues. Research in this area has explored the synthesis of N-(4-iodophenyl)-β-alanine derivatives and their cyclization products.[5] While these compounds did not exhibit significant antimicrobial activity, this line of inquiry highlights the potential for modifying the amino group of aryl amines to generate novel chemical entities.[5] Further studies on N-aryl-β-alanine derivatives have investigated their potential as anticancer agents.[11]

4-Aminophenol Derivatives

Research into derivatives of the isomeric 4-aminophenol has yielded compounds with a range of biological activities. Schiff base derivatives of 4-aminophenol have been synthesized and characterized, demonstrating antimicrobial and antidiabetic properties.[12] This suggests that the aminophenol scaffold is a promising starting point for the development of bioactive molecules.

Quantitative Biological Data

Quantitative data on the biological activity of derivatives specifically from this compound is limited in the public domain. However, data from closely related compounds can provide valuable insights for future research.

| Compound Class | Derivative/Analogue Example | Biological Activity | Quantitative Data | Reference |

| Hydroxylated Lidocaine Analogue | Lido-OH | Local Anesthetic | EC50 (subcutaneous infiltration): 5.9 mg/ml | [11] |

| Systemic Toxicity (Arrhythmia) | ED50: 16.0 mg/kg | [11] | ||

| Systemic Toxicity (Death) | ED50: 99.4 mg/kg | [11] | ||

| 4-Aminophenol Derivatives | Schiff Bases (e.g., S-1 to S-5) | Antimicrobial, Antidiabetic | Significant inhibition of amylase (93.2%) and glucosidase (73.7%) | [12] |

Experimental Protocols

Synthesis of 4-Amino-3,5-dimethylphenol

A common method for the synthesis of 4-aminophenols from N-arylhydroxylamines is the Bamberger rearrangement.[13]

Reaction: Conversion of N-(2,6-dimethylphenyl)hydroxylamine to 4-amino-3,5-dimethylphenol.

Reagents and Conditions:

-

N-(2,6-dimethylphenyl)hydroxylamine

-

Strong aqueous acid (e.g., perchloric acid)

Mechanism:

-

Protonation of the hydroxylamine at the oxygen atom.

-

Loss of a water molecule to form a nitrenium ion intermediate.

-

Nucleophilic attack of water at the para-position of the aromatic ring.

-

Deprotonation to restore aromaticity and yield the final 4-amino-3,5-dimethylphenol product.[13]

General Synthesis of Schiff Bases from 4-Aminophenol

Reaction: Condensation of 4-aminophenol with various aldehydes.

Procedure:

-

Dissolve 4-aminophenol in a suitable solvent (e.g., ethanol).

-

Add the desired aldehyde to the solution.

-

The reaction mixture is typically stirred at room temperature or refluxed.

-

The resulting Schiff base precipitate is collected by filtration, washed, and can be recrystallized for purification.[12]

Signaling Pathways

The biological effects of lidocaine and its metabolites are complex and involve multiple signaling pathways. While the primary mechanism of action of lidocaine is the blockade of voltage-gated sodium channels, its metabolites may have distinct pharmacological profiles.

One study on 3-amino-4,4-dimethyl lithocholic acid derivatives, which share the 3-amino functional group, identified the Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1) as a molecular target.[14] SHP1 is a non-receptor protein tyrosine phosphatase that negatively regulates several signaling pathways implicated in cancer and inflammation, including the STAT3, NF-κB, and ERK pathways.[8][14] The activation of SHP1 by small molecules is a promising therapeutic strategy.

Conclusion and Future Directions

This compound and its analogues represent a class of compounds with underexplored therapeutic potential. As metabolites of the ubiquitously used drug lidocaine, a deeper understanding of their biological activities is crucial for both drug safety and the discovery of new medicines. The available literature suggests that the aminophenol scaffold is a viable starting point for the synthesis of novel derivatives with diverse pharmacological properties.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. Key areas for investigation include:

-

Structure-Activity Relationship (SAR) Studies: To elucidate the key structural features required for specific biological activities.

-

Target Identification and Validation: To identify the molecular targets and signaling pathways modulated by these compounds.

-

Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of novel derivatives.

By leveraging the information presented in this guide, researchers can accelerate the exploration of this promising chemical space and potentially uncover new therapeutic agents for a range of diseases.

References

- 1. Chapter 18: Cytochrome P450 3A4 and Lidocaine Metabolism – Liposuction 101 Liposuction Training [liposuction101.com]

- 2. Identification of 2,6-xylidine as a major lidocaine metabolite in human liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic hydroxylation of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, structure and pharmacology of acyl-2,6-xylidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. DSpace [helda.helsinki.fi]

- 9. researchgate.net [researchgate.net]

- 10. Functional assessment of CYP3A4 allelic variants on lidocaine metabolism in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators [mdpi.com]

The Role of 3-Amino-2,4-dimethylphenol as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2,4-dimethylphenol, also known as 3-Amino-2,4-xylenol, is a significant chemical intermediate primarily recognized in the pharmaceutical industry as a metabolite of the widely used local anesthetic, Lidocaine.[1] Its formation and subsequent metabolic fate are of considerable interest in drug metabolism and safety studies. While its application as a synthetic building block in medicinal chemistry is not extensively documented, its well-defined role as a metabolite makes it a crucial reference standard for pharmacokinetic and toxicological assessments. This technical guide provides an in-depth overview of the properties, proposed synthesis, and biological relevance of this compound, with a focus on its intermediacy in the metabolic pathway of Lidocaine.

Chemical and Physical Properties

This compound is a substituted aniline and phenol derivative. Its chemical structure consists of a benzene ring substituted with an amino group, a hydroxyl group, and two methyl groups at positions 3, 1, 2, and 4, respectively. The physical and chemical properties of this compound are summarized in the table below, based on data from various chemical suppliers.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 3-Amino-2,4-xylenol, 3-Hydroxy-2,6-xylidine |

| CAS Number | 100445-96-3 |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Appearance | Pale Red Solid |

| Storage Temperature | 2-8°C |

Data compiled from various chemical supplier specifications.

Role as a Chemical Intermediate in Drug Metabolism

The primary and most well-documented role of this compound as a chemical intermediate is within the metabolic pathway of Lidocaine. Lidocaine undergoes extensive hepatic metabolism, and the formation of hydroxylated and dealkylated metabolites is a key aspect of its biotransformation.[2] this compound is one such hydroxylated metabolite.

The metabolic conversion of Lidocaine to this compound is a critical consideration in drug development for several reasons:

-

Pharmacokinetic Profiling: The rate and extent of formation of this metabolite can influence the overall pharmacokinetic profile of Lidocaine.

-

Toxicological Assessment: As with any metabolite, the potential toxicity of this compound must be evaluated to ensure the safety of the parent drug.

-

Reference Standard: A pure sample of this compound is essential as a reference standard for analytical methods developed to quantify Lidocaine and its metabolites in biological matrices.

The following diagram illustrates the metabolic pathway leading to the formation of this compound from Lidocaine.

Caption: Metabolic pathway of Lidocaine to this compound.

Proposed Experimental Protocol for Synthesis

While this compound is commercially available as a reference standard, a specific, detailed experimental protocol for its synthesis is not readily found in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted aminophenols. The following is a hypothetical, multi-step protocol for the laboratory-scale synthesis of this compound, starting from 2,4-dimethylphenol.

Workflow of Proposed Synthesis

Caption: Proposed workflow for the synthesis of this compound.

Step 1: Nitration of 2,4-Dimethylphenol to 3-Nitro-2,4-dimethylphenol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a solution of 2,4-dimethylphenol (1.0 equivalent) in a suitable solvent (e.g., glacial acetic acid) to 0-5°C in an ice bath.

-

Addition of Nitrating Agent: Slowly add a nitrating mixture of concentrated nitric acid (1.05 equivalents) and concentrated sulfuric acid (catalytic amount) dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice-cold water. The crude 3-nitro-2,4-dimethylphenol will precipitate. Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.

Step 2: Reduction of 3-Nitro-2,4-dimethylphenol to this compound

-

Reaction Setup: To a solution of 3-nitro-2,4-dimethylphenol (1.0 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate), add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Reaction: Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

Step 3: Purification

-

Chromatography: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

-

Recrystallization: Alternatively, the crude product can be recrystallized from a suitable solvent system to obtain the pure compound.

Note: This is a proposed protocol and would require optimization of reaction conditions, solvents, and purification methods.

Quantitative Data (Hypothetical)

The following table presents hypothetical quantitative data for the proposed synthesis, which would need to be determined experimentally.

| Parameter | Step 1: Nitration | Step 2: Reduction | Overall |

| Theoretical Yield (g) | (Calculated) | (Calculated) | (Calculated) |

| Actual Yield (g) | (Experimental) | (Experimental) | (Experimental) |

| Percentage Yield (%) | (Experimental) | (Experimental) | (Experimental) |

| Purity (by HPLC, %) | N/A | >95% (after purif.) | >95% |

Conclusion

This compound serves as a critical chemical intermediate, primarily in the context of drug metabolism as a metabolite of Lidocaine. Its significance lies in its use as a reference standard for pharmacokinetic and safety studies, which are integral components of the drug development process. While its role as a synthetic precursor for new chemical entities is not well-established in the current literature, the proposed synthetic pathway provides a framework for its laboratory-scale preparation. Further research into the reactivity of this molecule could potentially unveil novel applications in medicinal chemistry and materials science. For professionals in drug development, a thorough understanding of the formation and properties of such metabolites is paramount for the successful progression of new therapeutic agents from discovery to clinical use.

References

Methodological & Application

Application Notes: The Untapped Potential of 3-Amino-2,4-dimethylphenol in Pharmaceutical Synthesis

Introduction